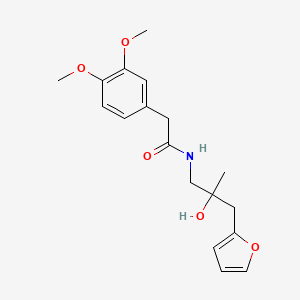

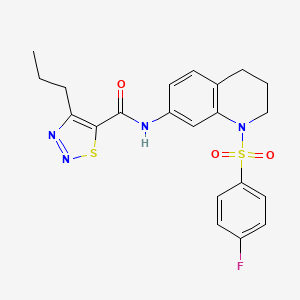

![molecular formula C6H3F3N4O B2954795 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 140911-30-4](/img/structure/B2954795.png)

3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazine, a six-membered nitrogen-based heterocycle known for its utility in rational drug design . This compound can be used as a reactant/reagent in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which are dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, including 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is characterized by a pyrazine ring, which is a six-membered nitrogen-based heterocycle . This structure is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one include nucleophilic reactions and reactions under the action of stirring . The synthesis process also involves heating, refluxing, and distilling out trifluoroacetic acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Antibacterial and Antifungal Activities : Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This study showcases the potential of triazolo[4,3-a]pyrazin-8-one derivatives in developing new antimicrobial agents (Hassan, 2013).

- Pharmacological Potential : Kulikovska et al. (2014) highlighted a synthesis scheme for 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, emphasizing their potential as pharmacological agents with activities such as cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects (Kulikovska et al., 2014).

- Microwave-Assisted Synthesis : Shaaban (2008) demonstrated the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, providing a rapid and efficient method for preparing trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and other related compounds (Shaaban, 2008).

Chemical Synthesis and Characterization

- Novel Synthetic Routes : Various studies have focused on developing new synthetic methods for the preparation of triazolo[4,3-a]pyrazin-8-one derivatives. These include recyclization approaches, one-pot synthesis methods, and the exploration of their reactions with different reagents to produce compounds with potential biological activities and for further chemical studies (Zhang et al., 2019), (Khudina et al., 2005).

Applications in Material Science

- Luminescent Complexes : The incorporation of triazolo[4,3-a]pyrazin-8-one derivatives into luminescent ReI(CO)3Cl complexes has been investigated, revealing potential applications in the development of materials with specific optical properties (Das & Panda, 2006).

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSBEPXPVPRRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

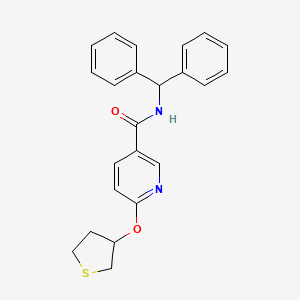

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

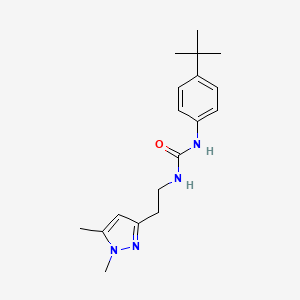

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

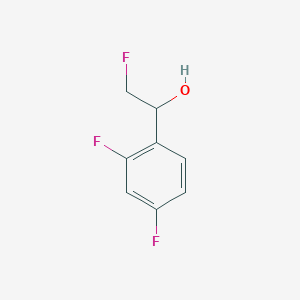

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)

![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)